Cas no 2171275-35-5 (2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid)

2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid
- EN300-1579986
- 2171275-35-5
- 2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid
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- インチ: 1S/C28H34N2O5/c1-18(2)25(15-26(31)30(16-27(32)33)19-9-3-4-10-19)29-28(34)35-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h5-8,11-14,18-19,24-25H,3-4,9-10,15-17H2,1-2H3,(H,29,34)(H,32,33)/t25-/m0/s1
- InChIKey: NQORFEPVUOUJDA-VWLOTQADSA-N
- ほほえんだ: O=C(C[C@@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)C1CCCC1
計算された属性
- せいみつぶんしりょう: 478.24677219g/mol
- どういたいしつりょう: 478.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 728
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 95.9Ų
2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579986-0.05g |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1579986-5.0g |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1579986-10000mg |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1579986-50mg |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1579986-2.5g |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1579986-0.25g |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 0.25g |
$3099.0 | 2023-06-04 | ||
Enamine | EN300-1579986-2500mg |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 2500mg |
$6602.0 | 2023-09-24 | ||
Enamine | EN300-1579986-0.1g |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1579986-100mg |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1579986-250mg |
2-[(3S)-N-cyclopentyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid |
2171275-35-5 | 250mg |
$3099.0 | 2023-09-24 |
2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acidに関する追加情報
2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic Acid: A Comprehensive Overview
The compound with CAS No. 2171275-35-5, known as 2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid, is a complex organic molecule with significant potential in the fields of peptide synthesis and drug development. This compound is notable for its intricate structure, which includes a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an S-configured chiral center. These features make it a valuable tool in modern chemical research and pharmaceutical applications.
The Fmoc group is a well-known protecting group in peptide synthesis, widely used for its stability and ease of removal under basic conditions. In this compound, the Fmoc group is attached to an amino acid derivative, specifically a modified alanine residue. The presence of the cyclopentyl group adds steric bulk and potential bioavailability advantages, while the S-configured chiral center ensures the compound's enantiomeric purity, which is crucial for pharmacological studies.
Recent advancements in peptide chemistry have highlighted the importance of stereochemistry in determining the biological activity of compounds. The S-configured chiral center in this molecule has been shown to influence its interaction with biological targets, making it a promising candidate for the development of enantioselective drugs. Researchers have also explored the use of this compound in constructing bioactive peptides, where its unique structure contributes to enhanced stability and specificity.
In terms of synthesis, this compound is typically prepared through a multi-step process involving peptide bond formation, protection/deprotection strategies, and stereochemical control. The use of Fmoc chemistry ensures that the amino group remains protected during intermediate steps, allowing for precise control over the reaction sequence. The incorporation of the cyclopentyl group requires careful optimization to ensure high yields and purity.
From an applications perspective, this compound has found utility in various areas of chemical biology. For instance, it has been employed as a building block in the construction of cyclic peptides, which are known for their potent bioactivity and resistance to enzymatic degradation. Additionally, its use in drug delivery systems has been explored, leveraging its structural features to enhance drug targeting and reduce systemic toxicity.
Recent studies have also investigated the potential of this compound in therapeutic applications. Its ability to modulate cellular signaling pathways makes it a candidate for treating diseases such as cancer and neurodegenerative disorders. Preclinical models have demonstrated promising results, with the compound showing selective inhibition of key enzymes involved in disease progression.
In conclusion, 2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid represents a cutting-edge molecule with diverse applications in peptide synthesis and drug discovery. Its unique structure, incorporating key functional groups such as the Fmoc protecting group, cyclopentyl substituent, and S-configured chiral center, positions it as a valuable asset in advancing modern chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.
2171275-35-5 (2-(3S)-N-cyclopentyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidoacetic acid) 関連製品
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